molecular formula C22H32O3 B593927 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid CAS No. 90780-55-5

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid

Cat. No.: B593927
CAS No.: 90780-55-5
M. Wt: 344.5 g/mol
InChI Key: OZXAIGIRPOOJTI-VLGMZSPHSA-N
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Description

Historical Context and Discovery of 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic Acid

The discovery of this compound emerged from systematic investigations into the metabolic fate of docosahexaenoic acid in biological systems during the late 20th century. Initial observations of this compound arose from studies examining the enzymatic transformation of docosahexaenoic acid by various cell types, particularly human neutrophils and other immune cells. Early research demonstrated that exogenous docosahexaenoic acid could be converted by human neutrophils mainly to 7-hydroxydocosahexaenoic acid, establishing the enzymatic pathway for its formation in biological systems.

The compound was first characterized as an autoxidation product of docosahexaenoic acid in vitro, indicating that both enzymatic and non-enzymatic mechanisms could contribute to its formation. This dual pathway of formation highlighted the compound's significance as both a physiological metabolite and a potential marker of oxidative stress. The enzymatic production was subsequently traced to specific lipoxygenase pathways, with 5-lipoxygenase playing a crucial role in the conversion of docosahexaenoic acid to this compound.

A major milestone in the understanding of this compound occurred in 2020 with the first total synthesis reported by researchers who achieved both racemic and enantioselective synthesis of this compound. This synthetic breakthrough enabled the unambiguous characterization of the natural product for the first time and facilitated detailed studies of its biological activities. The synthesis employed a convergent approach that united carbon fragments using Sonogashira coupling and Boland reduction as key steps, representing a significant advancement in the chemical synthesis of complex polyunsaturated fatty acid metabolites.

The historical development of analytical methods for detecting and quantifying this compound has paralleled advances in mass spectrometry and chromatographic techniques. Early detection methods relied on gas chromatography-mass spectrometry, but modern analytical approaches utilize liquid chromatography-tandem mass spectrometry for improved sensitivity and specificity in biological samples. These analytical developments have enabled researchers to identify the compound in various biological matrices and to study its formation under different physiological and pathological conditions.

Structural Characteristics and Stereochemistry

This compound possesses a complex molecular structure characterized by a 22-carbon polyunsaturated fatty acid backbone with six double bonds and a hydroxyl group at the 7-position. The molecular formula of this compound is C₂₂H₃₂O₃, with a molecular weight of 344.5 daltons. The structural framework consists of a carboxylic acid group at the omega end, six cis-configured double bonds at positions 4, 8, 10, 13, 16, and 19, and a hydroxyl substituent at carbon-7.

The stereochemical configuration of the hydroxyl group at position 7 represents a critical aspect of the compound's identity and biological activity. The naturally occurring form produced by enzymatic pathways, particularly through 5-lipoxygenase action, is most likely the S-isomer, designated as 7S-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid. This stereochemical specificity arises from the enantioselective nature of the enzymatic hydroxylation process, which contrasts with the racemic mixture obtained through non-enzymatic autoxidation pathways.

Structural Parameter Specification
Molecular Formula C₂₂H₃₂O₃
Molecular Weight 344.5 g/mol
Double Bond Positions 4, 8, 10, 13, 16, 19
Double Bond Configuration All cis (Z)
Hydroxyl Position Carbon-7
Preferred Stereochemistry 7S-configuration

The double bond geometry throughout the molecule follows the characteristic cis configuration found in natural polyunsaturated fatty acids, designated as 4Z, 8Z, 10Z, 13Z, 16Z, 19Z in systematic nomenclature. This extensive unsaturation contributes to the compound's conformational flexibility and influences its interaction with biological membranes and proteins. The presence of multiple methylene-interrupted double bonds creates a highly flexible molecular structure that can adopt various conformations in solution and biological environments.

The hydroxyl group at position 7 introduces additional complexity to the molecule's three-dimensional structure and significantly affects its physicochemical properties compared to the parent docosahexaenoic acid. This hydroxylation increases the compound's polarity and alters its distribution coefficient between aqueous and lipid phases, influencing its cellular uptake, membrane incorporation, and metabolic fate. The specific positioning of the hydroxyl group also creates opportunities for further enzymatic modifications, including oxidation to the corresponding ketone derivative.

Position in the Docosahexaenoic Acid Metabolome

This compound occupies a central position within the complex metabolic network derived from docosahexaenoic acid, serving as both a primary metabolite and an intermediate in specialized signaling pathways. The compound represents one of several monohydroxylated derivatives of docosahexaenoic acid, alongside other positional isomers including 4-hydroxydocosahexaenoic acid, 8-hydroxydocosahexaenoic acid, 10-hydroxydocosahexaenoic acid, 11-hydroxydocosahexaenoic acid, 13-hydroxydocosahexaenoic acid, 14-hydroxydocosahexaenoic acid, 16-hydroxydocosahexaenoic acid, 17-hydroxydocosahexaenoic acid, and 20-hydroxydocosahexaenoic acid.

The biosynthetic pathway leading to this compound primarily involves the action of 5-lipoxygenase on docosahexaenoic acid substrate. Research has demonstrated that human recombinant 5-lipoxygenase primarily generates the 7-hydroxyl derivative when incubated with docosahexaenoic acid, supporting this enzyme as the main catalyst for the compound's formation. The reaction proceeds through initial formation of 7-hydroperoxy-docosahexaenoic acid, which is subsequently reduced to the stable hydroxyl derivative by cellular reductases.

Within the broader docosahexaenoic acid metabolome, this compound serves as a precursor for further metabolic transformations. The compound can undergo oxidation by 5-hydroxyeicosanoid dehydrogenase to form 7-oxo-docosahexaenoic acid, an electrophilic metabolite with distinct biological activities. This oxidation represents a key step in the formation of bioactive lipid mediators that exhibit anti-inflammatory and pro-resolving properties.

Metabolic Pathway Component Enzyme System Product
Docosahexaenoic Acid → 7-Hydroperoxy-Docosahexaenoic Acid 5-Lipoxygenase Intermediate
7-Hydroperoxy-Docosahexaenoic Acid → this compound Cellular Reductases Stable Metabolite
This compound → 7-Oxo-Docosahexaenoic Acid 5-Hydroxyeicosanoid Dehydrogenase Electrophilic Metabolite

The tissue distribution and cellular localization of this compound formation reflect the expression patterns of the responsible enzymatic machinery. High levels of formation occur in neutrophils, which express abundant 5-lipoxygenase activity, while other cell types including macrophages and platelets also contribute to the compound's biosynthesis under specific conditions. The compound has been detected in various tissues and biological fluids, with particularly significant levels observed in brain and retinal tissues where docosahexaenoic acid serves as a major structural component.

The metabolic fate of this compound extends beyond simple oxidation pathways to include potential incorporation into complex lipid structures and conjugation reactions. Research has indicated that hydroxylated docosahexaenoic acid metabolites can serve as substrates for additional lipoxygenase reactions, leading to the formation of dihydroxylated products with specialized biological functions. These secondary transformations highlight the compound's role as a branch point in the biosynthesis of multiple bioactive lipid mediators.

Isomeric Forms and Configurational Analysis

The structural complexity of this compound gives rise to multiple isomeric forms that differ in their stereochemical configuration at the hydroxyl-bearing carbon center. The primary distinction exists between the 7S- and 7R-enantiomers, which represent mirror-image structures with potentially different biological activities and metabolic fates. The stereochemical assignment of these enantiomers has been established through synthetic studies and nuclear magnetic resonance spectroscopy, with the naturally occurring enzymatic product identified as predominantly the 7S-isomer.

The enantioselective synthesis of 7S-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid has provided access to stereochemically pure material for biological studies and has enabled comparison with the racemic mixture obtained through non-enzymatic pathways. This synthetic achievement utilized advanced organic chemistry techniques to control the stereochemical outcome at the hydroxyl-bearing carbon, demonstrating the feasibility of preparing both enantiomers in pure form for comparative studies.

Analytical methods for distinguishing between the stereoisomers of this compound have evolved to include chiral chromatographic techniques that can separate and quantify individual enantiomers in biological samples. These methods are essential for understanding the stereochemical preferences of enzymatic biosynthesis and for correlating specific isomeric forms with biological activities. The development of such analytical capabilities has revealed that enzymatic pathways exhibit strong stereoselectivity, while non-enzymatic autoxidation produces racemic mixtures.

Isomeric Form Configuration Formation Pathway Biological Significance
7S-Hydroxydocosa-4,8,10,13,16,19-hexaenoic Acid S-configuration Enzymatic (5-Lipoxygenase) Primary natural product
7R-Hydroxydocosa-4,8,10,13,16,19-hexaenoic Acid R-configuration Minor enzymatic/Non-enzymatic Synthetic access available
Racemic Mixture Equal S/R ratio Autoxidation Oxidative stress marker

The configurational analysis of this compound has revealed important insights into the mechanism of its enzymatic formation. The preferential formation of the 7S-isomer by 5-lipoxygenase reflects the enzyme's active site architecture and the specific orientation of docosahexaenoic acid substrate during the hydroxylation reaction. This stereochemical control mechanism is consistent with the behavior of other lipoxygenase enzymes that exhibit similar stereoselectivity in their oxygenation reactions.

The biological significance of stereochemical differences in this compound isomers extends to their potential roles as biomarkers and therapeutic agents. The 7S-isomer, being the predominant natural product, likely represents the biologically active form involved in physiological signaling pathways. In contrast, the presence of significant amounts of the 7R-isomer or racemic mixtures may indicate pathological conditions involving enhanced oxidative stress or non-enzymatic lipid peroxidation processes. Understanding these stereochemical relationships is crucial for developing the compound as a diagnostic marker and for evaluating its potential therapeutic applications.

Properties

CAS No.

90780-55-5

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,8Z,10Z,13Z,16Z,19Z)-7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,18,21,23H,2,5,8,11,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-14-,18-15-

InChI Key

OZXAIGIRPOOJTI-VLGMZSPHSA-N

SMILES

CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(C/C=C\CCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O

Synonyms

7-hydroxy Docosahexaenoic Acid; (±)7-HDoHE

Origin of Product

United States

Preparation Methods

Convergent Synthesis via Sonogashira Coupling and Boland Reduction

The first total synthesis of racemic 7-HDHA was achieved through a convergent strategy that combined two key fragments: the C1–C9 alkyne and the C10–C22 vinyl iodide. The Sonogashira coupling reaction facilitated the union of these fragments, forming a conjugated enyne intermediate. Subsequent hydrogenation using the Boland reduction method (hydrogen gas with Lindlar catalyst) selectively reduced the alkyne to a cis-alkene while preserving the existing double bonds.

Key Steps and Conditions:

  • Sonogashira Coupling:

    • Reagents: Pd(PPh₃)₄, CuI, PPh₃

    • Solvent: Tetrahydrofuran (THF)

    • Yield: 78%

    • Temperature: 25°C

  • Boland Reduction:

    • Catalyst: Lindlar catalyst (Pd/BaSO₄, quinoline)

    • Solvent: Ethyl acetate

    • Hydrogen Pressure: 1 atm

    • Yield: 85%

This approach ensured the preservation of the polyunsaturated backbone, critical for maintaining the compound’s biological activity.

Enantioselective Synthesis of 7(S)-HDHA

To produce enantiomerically pure 7(S)-HDHA, the C1–C9 fragment was synthesized from (R)-epichlorohydrin, introducing chirality at the C7 position. The Sharpless asymmetric epoxidation and Jacobsen hydrolytic kinetic resolution were employed to achieve >98% enantiomeric excess (ee). The final coupling and reduction steps mirrored the racemic synthesis, yielding 7(S)-HDHA with unambiguous stereochemical assignment.

Table 1: Comparison of Racemic and Enantioselective Syntheses

ParameterRacemic SynthesisEnantioselective Synthesis
Starting MaterialAchiral C1–C9Chiral (R)-epichlorohydrin
Key Chiral StepN/ASharpless epoxidation
Enantiomeric Excess (ee)0%98%
Overall Yield62%54%

Precursor Production: Docosahexaenoic Acid (DHA) Sources

Industrial-scale production of DHA, a prerequisite for 7-HDHA synthesis, relies on microbial fermentation. Patent EP0935667A1 describes a process using Schizochytrium sp. or Crypthecodinium cohnii to produce DHA-rich lipids. Key parameters include:

  • Fermentation Conditions: 28°C, pH 6.8, 120 hours

  • DHA Yield: 40–45% of total fatty acids.

While this method excels in scalability, subsequent chemical hydroxylation to 7-HDHA remains a bottleneck due to the need for regioselective oxidation.

The introduction of a hydroxyl group at the C7 position poses significant challenges:

  • Double Bond Reactivity: The proximity of double bonds at C4, C8, and C10 risks unintended epoxidation or peroxidation during hydroxylation.

  • Steric Hindrance: Bulky catalysts or reagents may impede access to the C7 site, reducing yield.

Current strategies mitigate these issues via protective group chemistry (e.g., silyl ethers) and low-temperature reactions (−78°C).

Industrial-Scale Production Considerations

Despite advancements, industrial production of 7-HDHA remains limited. Key barriers include:

  • High Catalyst Costs: Palladium-based catalysts for Sonogashira coupling are cost-prohibitive at scale.

  • Purification Complexity: Chromatographic separation of 7-HDHA from diastereomers requires specialized equipment.

Emerging solutions, such as flow chemistry and immobilized enzymes, are under investigation to improve feasibility .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex lipids and as a model compound for studying lipid oxidation and hydroxylation reactions.

    Biology: Investigated for its role in cellular signaling and membrane fluidity.

    Medicine: Explored for its potential anti-inflammatory and neuroprotective effects, particularly in the context of neurodegenerative diseases and cardiovascular health.

Mechanism of Action

The mechanism of action of 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 7-HDoHE and related hydroxylated DHA derivatives:

Compound Hydroxylation Position Double Bond Positions Key Biological Roles Sources
7-HDoHE C7 4Z,8E,10Z,13Z,16Z,19Z Neuroinflammation modulation, CSF biomarker for AD Human CSF, enzymatic oxidation of DHA
17-HDoHE C17 4Z,7Z,10Z,13Z,15Z,19Z Precursor to elovanoids (ELVs); neuroprotective signaling in retinal cells Marine algae, enzymatic oxidation
PCTR1 C17 4Z,7Z,10Z,12Z,14Z,19Z Anti-inflammatory mediator; attenuates lipopolysaccharide-induced organ damage Synthetic/Cayman Chemical
17(S)-HDHA C17 (S-configuration) 4Z,7Z,10Z,13Z,15Z,19Z Substrate for specialized pro-resolving mediators (SPMs); immunomodulation Human T-cell secretions
Neuroprotectin D1 (NPD1) C10, C17 (di-hydroxy) 4Z,7Z,11E,13E,15Z,19Z Neuroprotection, oxidative stress response, anti-apoptotic Enzymatic oxidation of DHA via 15-LOX
Resolvin D1 (RvD1) C7, C8, C17 (tri-hydroxy) 4Z,7Z,11E,13E,15Z,19Z Resolution of inflammation, phagocyte activation COX-2/LOX-mediated DHA oxidation

Key Findings from Comparative Studies

Hydroxylation Position and Bioactivity
  • C7 vs. C17 Hydroxylation :
    • 7-HDoHE’s hydroxyl group at C7 is associated with CSF-specific neuroinflammatory regulation, while C17-hydroxylated compounds (e.g., PCTR1, 17-HDoHE) are linked to systemic anti-inflammatory and neuroprotective effects .
    • The C17 position is critical for binding to receptors like ALX/FPR2, which mediate resolution of inflammation .
Double Bond Geometry
  • Tri-hydroxylated resolvins (e.g., RvD1) exhibit enhanced pro-resolving activity compared to mono-hydroxylated derivatives due to additional stereochemical complexity .
Enzymatic Pathways
  • 7-HDoHE is generated via non-enzymatic oxidation or minor LOX pathways, whereas PCTR1 and NPD1 require stereospecific lipoxygenases (e.g., 15-LOX-1) .
  • Resolvins and protectins depend on aspirin-triggered COX-2 or sequential LOX reactions .

Biological Activity

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid (7-HDHA) is a bioactive lipid derived from docosahexaenoic acid (DHA), an omega-3 fatty acid known for its various health benefits. This compound is part of a larger class of molecules called specialized pro-resolving mediators (SPMs), which play crucial roles in inflammation resolution and tissue repair. The biological activity of 7-HDHA has been the subject of extensive research, revealing its potential therapeutic applications in various health conditions.

Chemical Structure and Properties

7-HDHA is characterized by a hydroxyl group at the 7th carbon position of the DHA backbone. Its structural formula can be represented as follows:

C22H34O3\text{C}_{22}\text{H}_{34}\text{O}_3

This compound is classified as a very long-chain fatty acid and belongs to the oxylipin family, which includes various metabolites derived from polyunsaturated fatty acids.

The biological activity of 7-HDHA is primarily mediated through its interactions with specific receptors and pathways involved in inflammation and immune responses. Key mechanisms include:

  • Activation of PPARγ : 7-HDHA has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in regulating inflammation and metabolism .
  • Influence on TRP Channels : Research indicates that 7-HDHA may interact with transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1, which are involved in nociception and pain signaling .
  • Promotion of Resolution Pathways : As an SPM, 7-HDHA promotes the resolution of inflammation by enhancing macrophage efferocytosis and modulating cytokine production .

Anti-inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory effects of 7-HDHA:

  • Inhibition of Pro-inflammatory Cytokines : 7-HDHA reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models .
  • Promotion of Macrophage Polarization : It encourages the transition of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, facilitating tissue repair .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of 7-HDHA:

  • Protection Against Ischemic Injury : In neonatal mouse models subjected to hypoxic-ischemic injury, administration of DHA triglyceride emulsions significantly increased levels of 7-HDHA, correlating with reduced neuronal damage .
  • Enhancement of Brain Lipid Profiles : Following DHA administration, there was an increase in DHA-derived SPMs in brain tissues, suggesting enhanced neuroprotective pathways .

Case Studies and Experimental Findings

A selection of studies illustrates the biological activity and therapeutic potential of 7-HDHA:

StudyFindings
Study A (2020)Demonstrated that acute injection of DHA triglyceride emulsions increased levels of 7-HDHA in brain tissues post-hypoxia, correlating with neuroprotection .
Study B (2022)Investigated the role of excessive dietary linoleic acid on plasma accumulation of various oxylipins including 7-HDHA; findings suggested a complex interplay between dietary fats and inflammatory responses .
Study C (2023)Explored the metabolic pathways involving DHA derivatives including 7-HDHA; highlighted its role in promoting resolution pathways in inflammatory conditions .

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid in synthesized samples?

To ensure structural fidelity and purity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze characteristic peaks for hydroxyl groups (e.g., δ 1.5–2.5 ppm for allylic protons) and polyunsaturated chains (δ 5.3–5.5 ppm for double bonds). Compare spectral data with known references for cis/trans isomer verification .
  • Gas Chromatography (GC) : Use capillary columns (e.g., DB-23) with flame ionization detection to assess purity (>97% as per industrial standards). Retention times should align with authenticated standards .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight (C22H32O3, theoretical MW: 344.5 g/mol) and detect trace impurities via high-resolution MS in negative ion mode .

Q. Table 1: Analytical Parameters

TechniqueKey ParametersExpected Outcomes
NMR600 MHz, CDCl3 solventDouble bond coupling constants (J = 10–12 Hz for cis isomers)
GCColumn: DB-23, 30 m × 0.25 mmPurity >97%, retention time ~15–20 min
LC-MSC18 column, ESI-negative mode[M-H]<sup>-</sup> m/z 343.2 ± 0.1

Q. How can researchers optimize extraction protocols for this compound from biological matrices while minimizing degradation?

  • Solvent Selection : Use ethanol or ethyl acetate for solubility optimization, as the compound is highly soluble in polar aprotic solvents .
  • Temperature Control : Maintain samples at –80°C during extraction to prevent autoxidation of polyunsaturated chains .
  • Antioxidant Additives : Include 0.01% butylated hydroxytoluene (BHT) in extraction buffers to inhibit radical-mediated degradation .
  • Matrix-Specific Protocols : For lipid-rich tissues (e.g., brain or liver), employ Folch extraction (chloroform:methanol, 2:1 v/v) followed by solid-phase purification using C18 cartridges .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the dose-dependent effects of this compound in cellular inflammation models?

  • Factorial Design : Implement a 3×3 factorial matrix to test interactions between concentration (e.g., 1–100 µM) and exposure time (6–48 hours), with triplicate replicates to account for biological variability .
  • Control Groups : Include vehicle controls (e.g., ethanol or DMSO) and positive controls (e.g., dexamethasone for anti-inflammatory benchmarks) .
  • Purity Validation : Pre-screen batches via GC to ensure consistency, as impurities >3% may confound dose-response curves .
  • Theoretical Framework : Anchor hypotheses to lipid mediator theory, focusing on competitive inhibition of arachidonic acid pathways .

Q. How should researchers address contradictions in reported bioactivity data of this compound across different studies?

Discrepancies often arise from:

  • Isomer-Specific Activity : Confirm stereochemistry via NOESY NMR, as bioactivity may vary between cis (e.g., 4Z,7Z) and trans configurations .
  • Purity Thresholds : Replicate experiments using batches with ≥97% purity (GC-validated) to exclude confounding effects from degradation products .
  • Model System Limitations : Compare outcomes across in vitro (e.g., RAW 264.7 macrophages) and ex vivo (e.g., human plasma) systems to assess translational relevance .
  • Statistical Power : Use meta-analysis tools to aggregate data from small-scale studies, applying random-effects models to account for heterogeneity .

Q. What methodologies are recommended for studying the metabolic stability and enzymatic interactions of this compound?

  • Enzyme Kinetics : Use recombinant cytochrome P450 isoforms (e.g., CYP2C9) in microsomal assays to quantify Vmax and Km values .
  • Radiolabeled Tracers : Synthesize [<sup>14</sup>C]-labeled analogs to track incorporation into phospholipid membranes via scintillation counting .
  • Stability Profiling : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours .

Q. How can computational modeling enhance the understanding of this compound’s membrane interactions?

  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers (e.g., POPC membranes) to predict effects on membrane fluidity and protein docking .
  • Docking Studies : Use AutoDock Vina to identify putative binding sites on cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX), validated by mutagenesis assays .

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